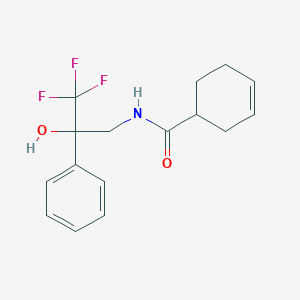
N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)cyclohex-3-enecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)cyclohex-3-enecarboxamide, also known as TTP488, is a small molecule drug that has shown potential in the treatment of Alzheimer's disease. It belongs to the class of compounds known as glycogen synthase kinase-3 (GSK-3) inhibitors. GSK-3 is an enzyme that is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3 has been shown to have neuroprotective effects, making it a promising target for the development of drugs for the treatment of neurodegenerative diseases like Alzheimer's.
Wirkmechanismus
N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)cyclohex-3-enecarboxamide works by inhibiting GSK-3, an enzyme that is involved in the phosphorylation of tau protein. Tau protein is a key component of neurofibrillary tangles, which are a hallmark of Alzheimer's disease. Inhibition of GSK-3 prevents the phosphorylation of tau protein, which in turn reduces the formation of neurofibrillary tangles and improves neuronal function.
Biochemical and Physiological Effects:
N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)cyclohex-3-enecarboxamide has been shown to have a number of biochemical and physiological effects in preclinical models of Alzheimer's disease. These include:
- Reduction of beta-amyloid plaques in the brain
- Improvement of cognitive function
- Reduction of inflammation and oxidative stress in the brain
- Prevention of neuronal cell death
- Reduction of tau protein phosphorylation
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)cyclohex-3-enecarboxamide is that it has been extensively studied in preclinical models of Alzheimer's disease, and has shown promising results in terms of its neuroprotective effects. However, there are also some limitations to its use in lab experiments. For example, N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)cyclohex-3-enecarboxamide has a relatively short half-life, which means that it may need to be administered frequently in order to maintain therapeutic levels in the brain. Additionally, more research is needed to determine the optimal dosage and dosing regimen for N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)cyclohex-3-enecarboxamide.
Zukünftige Richtungen
There are several future directions for research on N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)cyclohex-3-enecarboxamide. These include:
- Further preclinical studies to determine the optimal dosage and dosing regimen for N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)cyclohex-3-enecarboxamide
- Clinical trials to evaluate the safety and efficacy of N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)cyclohex-3-enecarboxamide in humans with Alzheimer's disease
- Studies to investigate the potential use of N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)cyclohex-3-enecarboxamide in the treatment of other neurodegenerative diseases
- Development of more potent and selective GSK-3 inhibitors based on the structure of N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)cyclohex-3-enecarboxamide
In conclusion, N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)cyclohex-3-enecarboxamide is a promising drug candidate for the treatment of Alzheimer's disease. Its mechanism of action involves the inhibition of GSK-3, which has been shown to have neuroprotective effects in preclinical models of Alzheimer's disease. While there are some limitations to its use in lab experiments, further research is needed to determine its potential as a therapeutic agent for the treatment of neurodegenerative diseases.
Synthesemethoden
The synthesis of N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)cyclohex-3-enecarboxamide involves a multi-step process that starts with the reaction of 3,3,3-trifluoro-2-hydroxy-2-phenylpropionic acid with cyclohexanone to form the corresponding cyclohexenone derivative. This is followed by a series of reactions involving the use of various reagents and catalysts to produce the final product, N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)cyclohex-3-enecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)cyclohex-3-enecarboxamide has been extensively studied in preclinical models of Alzheimer's disease, where it has been shown to have neuroprotective effects. In a study published in the Journal of Alzheimer's Disease, N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)cyclohex-3-enecarboxamide was shown to improve cognitive function and reduce the accumulation of beta-amyloid plaques in the brains of transgenic mice with Alzheimer's disease. Another study published in the Journal of Neurochemistry showed that N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)cyclohex-3-enecarboxamide reduced inflammation and oxidative stress in the brains of rats with traumatic brain injury.
Eigenschaften
IUPAC Name |
N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3NO2/c17-16(18,19)15(22,13-9-5-2-6-10-13)11-20-14(21)12-7-3-1-4-8-12/h1-3,5-6,9-10,12,22H,4,7-8,11H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTAXHJEPCJXKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)cyclohex-3-enecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

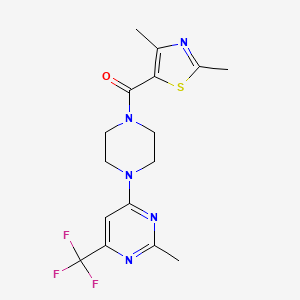
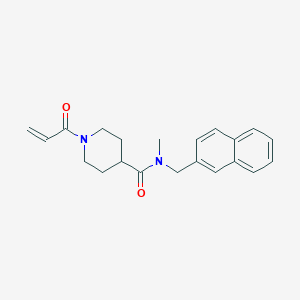


![4-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2389439.png)
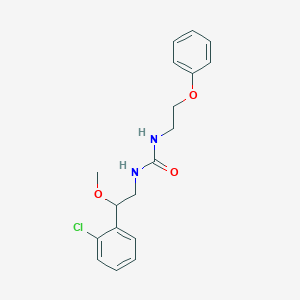
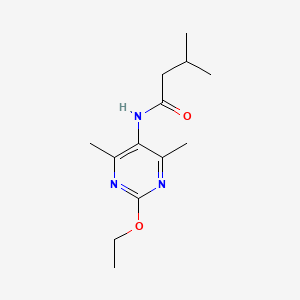

![3-[[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2389445.png)

![Methyl-2-[(chloroacetyl)amino]-2-phenylacetate](/img/structure/B2389447.png)
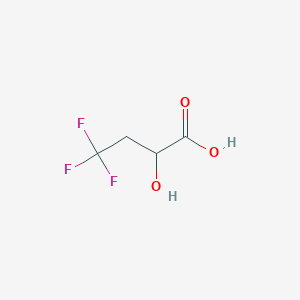

![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(3-methylphenoxy)acetamide](/img/structure/B2389453.png)